m-C-tri(CH2-PEG1-NHS ester)

Description

BenchChem offers high-quality m-C-tri(CH2-PEG1-NHS ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-C-tri(CH2-PEG1-NHS ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

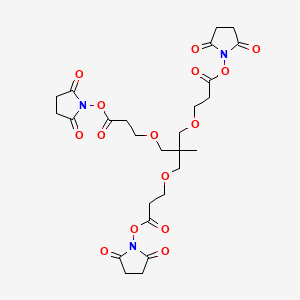

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]-2-methylpropoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O15/c1-26(14-39-11-8-23(36)42-27-17(30)2-3-18(27)31,15-40-12-9-24(37)43-28-19(32)4-5-20(28)33)16-41-13-10-25(38)44-29-21(34)6-7-22(29)35/h2-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRQCGBFYSSHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCCC(=O)ON1C(=O)CCC1=O)(COCCC(=O)ON2C(=O)CCC2=O)COCCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to m-C-tri(CH2-PEG1-NHS ester): A Core Component in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-C-tri(CH2-PEG1-NHS ester), a non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). This document details its chemical and physical properties, provides a generalized experimental protocol for its use in conjugating molecules to antibodies, and illustrates the key chemical reaction and experimental workflow.

Core Concepts and Applications

m-C-tri(CH2-PEG1-NHS ester) is a synthetic, non-cleavable linker designed for the stable conjugation of therapeutic payloads to antibodies. Its structure features three N-hydroxysuccinimide (NHS) ester functional groups, which are highly reactive towards primary amines, such as the lysine (B10760008) residues found on the surface of antibodies. The inclusion of a short polyethylene (B3416737) glycol (PEG1) spacer enhances solubility and can reduce aggregation of the resulting ADC.[1][2][] The non-cleavable nature of the linker ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell, offering a stable and potent drug delivery mechanism.[1][2]

The primary application of m-C-tri(CH2-PEG1-NHS ester) is in the field of oncology, where it serves as a critical component in the construction of ADCs for targeted cancer therapy.[4] By linking a potent cytotoxic agent to a monoclonal antibody that specifically targets a tumor-associated antigen, the resulting ADC can selectively deliver the payload to cancer cells, minimizing systemic toxicity.

Physicochemical Properties

A summary of the key quantitative data for m-C-tri(CH2-PEG1-NHS ester) is presented in the table below. This information is essential for calculating molar ratios in conjugation reactions and for proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C26H33N3O15 | [4] |

| Molecular Weight | 627.55 g/mol | [4] |

| Purity | ≥97.0% | [2][][6] |

| Appearance | Solid | [] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF). Slightly soluble or insoluble in aqueous solutions. | [7] |

| Storage (Solid) | -20°C or colder, protected from light.[] | MyBioSource |

| Storage (In Solvent) | -80°C for up to 2 years.[7] | MedChemExpress |

Experimental Protocol: Antibody Conjugation

The following is a detailed, generalized protocol for the conjugation of a payload containing a primary amine to an antibody using m-C-tri(CH2-PEG1-NHS ester). This protocol is based on established methods for NHS ester chemistry.[8]

3.1. Materials

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

m-C-tri(CH2-PEG1-NHS ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.2-8.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

3.2. Procedure

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer or glycine), it must be exchanged into a suitable reaction buffer such as PBS.

-

-

Linker Preparation:

-

Immediately before use, prepare a stock solution of m-C-tri(CH2-PEG1-NHS ester) in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved m-C-tri(CH2-PEG1-NHS ester) to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the linker to the antibody.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to maintain the integrity of the antibody.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing. Reaction times and temperatures may need to be optimized for specific antibodies and payloads.

-

-

Quenching:

-

To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated linker, payload, and other reaction byproducts from the antibody-drug conjugate. This is typically achieved using size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and functionality.

-

Visualizing the Process: Diagrams

4.1. Chemical Reaction Pathway

The fundamental chemical reaction involves the nucleophilic attack of a primary amine from a lysine residue on the antibody on one of the NHS ester groups of the linker. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

4.2. Experimental Workflow

The following diagram outlines the key steps in the experimental process of creating an antibody-drug conjugate using m-C-tri(CH2-PEG1-NHS ester).

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. furthlab.xyz [furthlab.xyz]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of m-C-tri(CH2-PEG1-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of m-C-tri(CH2-PEG1-NHS ester), a trifunctional, non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2] This document details the underlying chemistry, reaction kinetics, and practical considerations for its application in research and drug development.

Introduction to m-C-tri(CH2-PEG1-NHS ester)

m-C-tri(CH2-PEG1-NHS ester) is a versatile crosslinking agent designed for the covalent modification of biomolecules. Its structure features a central core ("m-C-tri") from which three polyethylene (B3416737) glycol (PEG) arms extend, each terminating in a reactive N-hydroxysuccinimide (NHS) ester.[3] The inclusion of a short PEG spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate.[] As a non-cleavable linker, it forms a stable, permanent bond between the conjugated molecules.[1]

Key Properties:

| Property | Value |

| CAS Number | 173414-89-6 |

| Molecular Formula | C26H33N3O15 |

| Molecular Weight | 627.55 g/mol |

Core Mechanism of Action: NHS Ester Chemistry

The primary mechanism of action of m-C-tri(CH2-PEG1-NHS ester) relies on the reactivity of its terminal NHS ester groups with primary amines.[][6] This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][6]

Primary amines are abundant in biological macromolecules, most notably at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues.[6] This makes m-C-tri(CH2-PEG1-NHS ester) an effective tool for the conjugation of antibodies, proteins, and other amine-containing molecules.[7]

References

Amine-Reactive Trivalent Linker Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, synthesis, and application of amine-reactive trivalent linkers. These sophisticated chemical tools are pivotal in the development of advanced bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs), where they enable the attachment of multiple payloads to a single antibody, offering synergistic therapeutic effects and strategies to overcome drug resistance. This document details the core principles of amine-reactive chemistry, provides structured data on linker characteristics, outlines detailed experimental protocols, and visualizes complex biological and experimental workflows.

Introduction to Amine-Reactive Trivalent Linkers

Amine-reactive crosslinkers are reagents designed to form stable covalent bonds with primary amines (-NH₂), which are readily available on the surface of proteins and peptides at the N-terminus and on the side chain of lysine (B10760008) residues.[1] The fundamental reaction involves the nucleophilic attack of the amine group on an electrophilic functional group within the linker.[1]

While bifunctional linkers connect two molecules, trivalent linkers are built on a scaffold that allows for the conjugation of three distinct molecules. In the context of amine-reactive trivalent linkers, the scaffold is functionalized with at least one amine-reactive group, with the other arms of the linker available for attaching other molecules, such as different cytotoxic drugs in a dual-drug ADC.[2]

Core Chemistry of Amine-Reactive Groups:

The most common amine-reactive functional groups used in bioconjugation are N-hydroxysuccinimide (NHS) esters and imidoesters.

-

N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive groups due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[3] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3]

-

Imidoesters: These linkers react with primary amines at an alkaline pH (typically 8-10) to form amidine bonds.[3] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[3]

Heterotrifunctional linkers, a class of trivalent linkers, possess three different reactive groups, allowing for sequential and controlled conjugation of different molecules. This is particularly valuable in creating dual-drug ADCs, where two different payloads can be attached to a single antibody.[2]

Synthesis of an Amine-Reactive Heterotrifunctional Linker

The synthesis of a heterotrifunctional linker is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity. The following is a representative protocol for the synthesis of a heterotrifunctional linker designed for dual-drug ADC development, featuring a maleimide (B117702) group for antibody conjugation and two orthogonal handles for drug attachment.

Experimental Protocol: Synthesis of a Heterotrifunctional Linker

This protocol is based on the synthesis of a linker for site-specific preparation of antibody-drug conjugates with two distinct warheads.[2]

Materials:

-

Starting materials for the specific linker scaffold (e.g., protected amino acids, PEG derivatives)

-

Reagents for introducing the amine-reactive group (e.g., NHS)

-

Reagents for introducing the other two reactive handles (e.g., for click chemistry or other orthogonal reactions)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), etc.

-

Purification reagents: Silica gel for column chromatography, solvents for elution

-

Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS)

Procedure:

-

Scaffold Synthesis: The synthesis begins with the construction of the central scaffold. This may involve standard peptide coupling reactions or other organic synthesis techniques to assemble the core structure.

-

Introduction of the First Reactive Handle: One of the reactive groups for payload attachment is introduced onto the scaffold. Protecting groups are often used to prevent unwanted side reactions.

-

Introduction of the Second Reactive Handle: The second reactive group for the other payload is then added. This step must be compatible with the functional groups already present on the molecule.

-

Introduction of the Amine-Reactive Group: The amine-reactive moiety, such as an NHS ester, is typically introduced in one of the final steps. This is often achieved by reacting a carboxylic acid on the linker with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent.

-

Deprotection and Purification: Any protecting groups are removed, and the final heterotrifunctional linker is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final product are confirmed by NMR and MS analysis.

Application in Dual-Drug Antibody-Drug Conjugates (ADCs)

A primary application of amine-reactive trivalent linkers is in the creation of dual-drug ADCs. These ADCs can deliver two different cytotoxic payloads to a target cancer cell, offering the potential for synergistic anti-cancer activity and a means to overcome drug resistance.

Experimental Workflow for Dual-Drug ADC Preparation

The following diagram illustrates a typical workflow for the preparation of a dual-drug ADC using a heterotrifunctional linker.

Caption: Workflow for dual-drug ADC preparation.

HER2 Signaling Pathway and Dual-Drug ADC Action

Dual-drug ADCs targeting the HER2 receptor can deliver payloads with different mechanisms of action, such as a microtubule inhibitor and a DNA-damaging agent. This can lead to a more potent anti-tumor response. The following diagram illustrates the targeted HER2 signaling pathway and the dual mechanism of action.

Caption: HER2 signaling and dual-drug ADC action.

Quantitative Data and Characterization

The successful synthesis and application of amine-reactive trivalent linkers and their conjugates require rigorous characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.

Methods for Characterization

-

UV-Vis Spectroscopy: This technique can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths – one for the antibody (typically 280 nm) and one for the payload.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for determining the DAR distribution. The retention time of the ADC on the HIC column correlates with the number of conjugated drug molecules.[]

-

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides precise mass measurements of the intact ADC and its subunits, allowing for unambiguous determination of the DAR and identification of different conjugated species.[5]

-

Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates.[5]

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of a dual-drug ADC prepared using an amine-reactive trivalent linker.

Table 1: Synthesis Yields of a Heterotrifunctional Linker

| Synthesis Step | Product | Yield (%) |

| 1. Scaffold Formation | Intermediate 1 | 85 |

| 2. First Handle Addition | Intermediate 2 | 78 |

| 3. Second Handle Addition | Intermediate 3 | 82 |

| 4. NHS Ester Formation | Final Linker | 90 |

| Overall Yield | Final Linker | 52 |

Table 2: Characterization of a Dual-Drug ADC

| Analytical Method | Parameter | Result |

| UV-Vis Spectroscopy | Average DAR | 4.1 |

| HIC-HPLC | DAR Distribution | DAR0: 5%, DAR2: 15%, DAR4: 70%, DAR6: 10% |

| LC-MS (Intact Mass) | Average DAR | 4.0 |

| Major Species (Mass) | Confirmed masses for DAR4 species | |

| SEC-HPLC | Purity (Monomer) | >98% |

| Aggregates | <2% | |

| Stability Assay (37°C, 28 days) | % Intact ADC | 95% |

Detailed Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with an Amine-Reactive Linker

This protocol describes a general method for conjugating an NHS-ester-containing linker to an antibody.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Amine-reactive linker (e.g., NHS-ester functionalized)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., SEC column)

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), it must be exchanged into a non-amine-containing buffer like PBS at pH 7.2-8.0 via dialysis or gel filtration. The antibody concentration should be at least 2 mg/mL.[6]

-

Linker Preparation: Immediately before use, dissolve the amine-reactive linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction: While gently stirring the antibody solution, add the linker solution dropwise. The molar ratio of linker to antibody will need to be optimized but typically ranges from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[1]

-

Purification: Remove excess linker and quenching reagent by SEC or dialysis.

-

Characterization: Determine the DAR and purity of the resulting conjugate using UV-Vis, HIC, and/or LC-MS.

Protocol 2: Step-wise Conjugation of Two Payloads to a Heterotrifunctional Linker-Antibody Conjugate

This protocol assumes the antibody has already been conjugated with a heterotrifunctional linker containing two orthogonal reactive handles (e.g., an alkyne and a ketone).

Materials:

-

Linker-antibody conjugate

-

Payload 1 with a compatible reactive group (e.g., an azide (B81097) for click chemistry)

-

Payload 2 with a compatible reactive group (e.g., an aminooxy group for oxime ligation)

-

Catalysts and reagents for the specific conjugation reactions (e.g., copper catalyst for CuAAC)

-

Purification columns (e.g., SEC, HIC)

Procedure:

-

First Payload Conjugation: To the purified linker-antibody conjugate, add the first payload and the necessary catalysts/reagents for the first orthogonal reaction (e.g., CuAAC for an alkyne-azide reaction).

-

Incubation: Incubate the reaction under optimized conditions (time, temperature, pH) to ensure complete conjugation.

-

Intermediate Purification: Purify the single-payload ADC to remove excess payload and reaction components.

-

Second Payload Conjugation: To the purified single-payload ADC, add the second payload for the second orthogonal reaction (e.g., oxime ligation).

-

Incubation: Incubate the reaction under conditions optimized for the second conjugation chemistry.

-

Final Purification: Purify the final dual-drug ADC using SEC and/or HIC to remove any unreacted components and to isolate the desired product.

-

Comprehensive Characterization: Characterize the final dual-drug ADC for DAR of each payload, overall DAR, purity, and stability using a combination of UV-Vis, HIC, LC-MS, and SEC.

Conclusion

Amine-reactive trivalent linkers represent a sophisticated and powerful tool in the field of bioconjugation, enabling the development of next-generation therapeutics such as dual-drug ADCs. A thorough understanding of their chemistry, synthesis, and application is essential for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the design, synthesis, and characterization of these complex bioconjugates, paving the way for novel and more effective therapeutic strategies.

References

- 1. Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Design and Creativity in Synthesis of Multivalent Neoglycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

m-C-tri(CH2-PEG1-NHS ester) molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of m-C-tri(CH2-PEG1-NHS ester), a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This document outlines its chemical properties, provides detailed experimental protocols for its use in bioconjugation, and presents a visual representation of the experimental workflow.

Core Compound Information

m-C-tri(CH2-PEG1-NHS ester) is a trifunctional, polyethylene (B3416737) glycol (PEG)-containing crosslinker. The N-hydroxysuccinimide (NHS) esters are reactive towards primary amines, making this reagent ideal for conjugating molecules to proteins, such as antibodies, through the lysine (B10760008) residues on their surface. The PEG spacer enhances the solubility and stability of the resulting conjugate.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₃N₃O₁₅ | [1] |

| Molecular Weight | 627.55 g/mol | [1] |

| CAS Number | 173414-89-6 | |

| Appearance | Solid powder | |

| Purity | Typically ≥95% | |

| Spacer Arm | PEG1 | |

| Reactivity | Primary amines | |

| Storage | Store as a solid at -20°C, protected from light. |

Experimental Protocols

The following protocols provide a general framework for the conjugation of m-C-tri(CH2-PEG1-NHS ester) to an antibody. Optimization of reaction conditions, such as the molar ratio of linker to antibody and incubation time, may be necessary for specific applications.

I. Materials and Reagents

-

Antibody: Purified and buffer-exchanged into an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.5.

-

m-C-tri(CH2-PEG1-NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer such as PBS (pH 7.2-8.5). Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the antibody for reaction with the NHS ester.

-

Quenching Reagent: 1 M Tris-HCl or Glycine (B1666218) (pH 7.4).

-

Purification System: Size-exclusion chromatography (SEC) column, dialysis cassette, or spin desalting column appropriate for the size of the antibody.

II. Preparation of Reagents

-

Antibody Preparation:

-

Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free reaction buffer. If the antibody solution contains primary amines, it must be buffer-exchanged prior to conjugation.

-

-

m-C-tri(CH2-PEG1-NHS ester) Stock Solution:

-

Allow the vial of m-C-tri(CH2-PEG1-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared. The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

-

III. Conjugation Procedure

-

Reaction Setup:

-

Add a calculated molar excess of the m-C-tri(CH2-PEG1-NHS ester) stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the linker over the antibody. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10% (v/v) to maintain the integrity of the antibody.

-

Gently mix the reaction solution immediately after adding the linker.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may vary depending on the specific antibody and desired degree of labeling.

-

-

Quenching:

-

(Optional but recommended) To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.

-

Incubate for an additional 10-15 minutes at room temperature.

-

IV. Purification of the Conjugate

-

Removal of Excess Linker:

-

Purify the antibody-drug conjugate from unreacted linker and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or a spin desalting column. The choice of purification method will depend on the scale of the reaction and the required purity of the final conjugate.

-

V. Characterization

-

The degree of labeling (DOL), which is the average number of linker molecules conjugated per antibody, can be determined using various analytical techniques, including UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using m-C-tri(CH2-PEG1-NHS ester).

Caption: Workflow for Antibody-Linker Conjugation.

This guide provides a foundational understanding of m-C-tri(CH2-PEG1-NHS ester) and its application in the development of antibody-drug conjugates. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

References

An In-depth Technical Guide to PEGylated Crosslinking Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Poly(ethylene glycol) (PEG)ylated crosslinking agents, covering their fundamental chemistry, classifications, and key applications. It includes detailed experimental protocols and quantitative data to support researchers in the strategic selection and application of these versatile molecules.

Introduction to PEGylated Crosslinking Agents

Poly(ethylene glycol) or PEG, is a neutral, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units[1]. The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a cornerstone strategy in drug delivery and biotechnology[2]. PEGylated crosslinking agents are molecules that incorporate a PEG chain as a spacer arm between two or more reactive functional groups[3]. These agents serve as flexible, soluble linkers to connect various molecular entities, from small molecule drugs and peptides to large proteins and nanoparticles[1].

The incorporation of the PEG spacer confers significant advantages, including:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain dramatically improves the aqueous solubility of hydrophobic molecules[4].

-

Improved Biocompatibility and Reduced Immunogenicity: PEG chains create a hydration shell that can mask epitopes on a molecule's surface, reducing recognition by the immune system[1].

-

Favorable Pharmacokinetics: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, thereby extending its circulation half-life in the body[1].

-

Reduced Aggregation: The PEG spacer helps prevent the aggregation of conjugated proteins or nanoparticles[1][5].

-

Tunable Spacing: The length of the PEG chain can be precisely controlled to provide optimal spacing between conjugated molecules, minimizing steric hindrance[1][6].

Classification and Chemistry

PEGylated crosslinkers are classified based on the reactivity of their terminal functional groups and their overall architecture.

Based on Functionality

-

Homobifunctional Crosslinkers: These agents possess two identical reactive groups (X-PEG-X) and are primarily used to crosslink molecules through the same functional group, such as linking two proteins via their primary amines, or for forming polymer networks like hydrogels[2][7].

-

Heterobifunctional Crosslinkers: These possess two different reactive groups (X-PEG-Y), allowing for sequential and controlled conjugation of two different molecules[2][8]. This is the most common type used in targeted drug delivery, such as in the construction of Antibody-Drug Conjugates (ADCs)[9].

Based on Architecture

-

Linear PEGs: A single chain of ethylene glycol units with functional groups at each end. They are widely used for PEGylation and bioconjugation[4].

-

Multi-arm PEGs: These have multiple PEG arms (typically 4 or 8) extending from a central core, with each arm terminating in a reactive group[10]. They are ideal for creating hydrogels with high crosslinking density for applications in tissue engineering and controlled drug release[4][10].

Common Reactive Chemistries

The choice of reactive end groups is dictated by the target functional groups available on the biomolecule of interest. The most common chemistries involve:

-

Amine-reactive: N-Hydroxysuccinimide (NHS) esters are widely used to target primary amines (e.g., the side chain of lysine (B10760008) residues) at a pH of 7-9 to form stable amide bonds[1][11].

-

Sulfhydryl-reactive: Maleimide (B117702) groups react specifically with free sulfhydryl (thiol) groups (e.g., on cysteine residues) at a pH of 6.5-7.5 to form a stable thioether bond[1][6].

-

"Click Chemistry": This category includes bioorthogonal reactions that are highly specific and efficient under physiological conditions. A common example is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where a Dibenzocyclooctyne (DBCO) group reacts with an azide (B81097) group without the need for a cytotoxic copper catalyst[12].

Quantitative Data of Common PEGylated Crosslinkers

The selection of a crosslinker depends critically on its molecular weight and the length of its spacer arm. The following tables summarize quantitative data for several common classes of commercially available, discrete PEG (dPEG®) crosslinkers, which have a defined molecular weight and structure.

Table 1: Heterobifunctional NHS-PEG-Maleimide Crosslinkers (SM(PEG)n Series)

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units (n) |

| SM(PEG)2 | 424.43 | 17.6 | 2 |

| SM(PEG)4 | 512.54 | 24.9 | 4 |

| SM(PEG)6 | 600.65 | 32.2 | 6 |

| SM(PEG)8 | 688.75 | 39.5 | 8 |

| SM(PEG)12 | 864.96 | 54.1 | 12 |

| SM(PEG)24 | 1394.55 | 95.2 | 24 |

| Data sourced from Thermo Fisher Scientific product information.[1][13] |

Table 2: Homobifunctional NHS-PEG-NHS Crosslinkers (BS(PEG)n Series)

| Product Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units (n) |

| BS(PEG)5 | 532.50 | 21.7 | 5 |

| BS(PEG)9 | 708.71 | 35.8 | 9 |

| Data sourced from Thermo Fisher Scientific and Sigma-Aldrich product information.[5][14] |

Table 3: Heterobifunctional DBCO-PEG-NHS Ester Crosslinkers

| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) |

| DBCO-PEG2-NHS Ester | 561.59 | 2 |

| DBCO-PEG4-NHS Ester | 649.68 | 4 |

| DBCO-PEG-NHS Ester | ~2000 | Polydisperse |

| DBCO-PEG-NHS Ester | ~5000 | Polydisperse |

| Data sourced from various supplier data sheets.[3][15][16][17] |

Table 4: Multi-Arm PEG Crosslinkers

| Product Name | Architecture | Reactive Group | Average Molecular Weight (kDa) |

| 4-Arm PEG-SG | 4-Arm | Succinimidyl Glutarate (NHS Ester) | 10, 20 |

| 8-Arm PEG-Maleimide | 8-Arm | Maleimide | 20, 40 |

| Data sourced from various supplier data sheets.[2][18][19][20][21][22][23][24] |

Key Applications and Logical Workflows

PEGylated crosslinkers are instrumental in drug development, diagnostics, and tissue engineering.

Bioconjugation for Drug Delivery

Heterobifunctional PEGs are essential for creating complex bioconjugates like Antibody-Drug Conjugates (ADCs). The workflow allows for the specific linking of a targeting moiety (antibody) to a therapeutic payload.

Caption: Workflow for two-step heterobifunctional conjugation.

Hydrogel Formation for Tissue Engineering

Multi-arm PEGs can form crosslinked hydrogel networks in situ, creating biocompatible scaffolds for encapsulating cells and promoting tissue regeneration. The properties of the hydrogel, such as stiffness and degradation rate, can be tuned by changing the PEG molecular weight and concentration.

Caption: Schematic for multi-arm PEG hydrogel formation.

Logical Advantages of PEGylated Crosslinkers

The decision to use a PEGylated crosslinker over a non-PEGylated alternative is driven by a series of desired outcomes for the final conjugate.

Caption: Logical flow of benefits from using PEGylated crosslinkers.

Detailed Experimental Protocols

The following are generalized protocols for common applications. Researchers must optimize conditions for their specific molecules and systems.

Protocol 1: Two-Step Protein-Protein Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a protein with a free sulfhydryl group (Protein-SH).

Materials:

-

Protein-NH₂ and Protein-SH

-

SM(PEG)n crosslinker (e.g., SM(PEG)₁₂)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers with primary amines (e.g., Tris)[23].

-

Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine.

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Step A: Maleimide-Activation of Protein-NH₂

-

Prepare Protein-NH₂: Dissolve or dialyze Protein-NH₂ into Conjugation Buffer to a concentration of 1-5 mg/mL[1].

-

Prepare Crosslinker Stock: Immediately before use, dissolve the SM(PEG)n reagent in DMSO to create a 10-20 mM stock solution. This reagent is moisture-sensitive and should be equilibrated to room temperature before opening[23].

-

Activation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution[23]. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring[22][23].

-

Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent self-conjugation in the next step[1]. The resulting product is Maleimide-Activated Protein.

Step B: Conjugation to Protein-SH

-

Prepare Protein-SH: Ensure the sulfhydryl group on Protein-SH is free and reduced. If necessary, treat with a reducing agent like TCEP and subsequently remove the agent via a desalting column[1].

-

Conjugation Reaction: Immediately combine the purified Maleimide-Activated Protein with Protein-SH in the Conjugation Buffer. The molar ratio will depend on the desired final product.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C[25].

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol to the mixture[25].

-

Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the desired conjugate from unreacted proteins.

Protocol 2: Copper-Free Click Chemistry Conjugation using DBCO-PEG-NHS Ester

This protocol describes labeling a protein (Protein-NH₂) with DBCO and conjugating it to a molecule containing an azide group (Molecule-N₃).

Materials:

-

Protein-NH₂ and Azide-modified molecule

-

DBCO-PEG-NHS Ester

-

Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS)[18].

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

Step A: DBCO-Labeling of Protein-NH₂

-

Prepare Protein-NH₂: Prepare the protein in Reaction Buffer at 1-10 mg/mL[20].

-

Prepare Crosslinker: Dissolve DBCO-PEG-NHS ester in DMSO to a concentration of ~10 mM immediately before use[22].

-

Activation: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final DMSO concentration should ideally be below 10%[22][24].

-

Incubation: Incubate for 30-60 minutes at room temperature[22][24].

-

Purification: Remove unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with the Reaction Buffer[24].

Step B: Click Reaction

-

Conjugation: Mix the purified DBCO-labeled protein with the azide-modified molecule. A 1.5- to 3-fold molar excess of one component over the other is a common starting point[18].

-

Incubation: The reaction is typically efficient at room temperature. Reaction times can range from 1 to 12 hours, depending on the concentration and specific reactants[18]. The reaction can be incubated overnight at 4°C[24].

-

Purification: Purify the final conjugate using a suitable chromatography method to remove unreacted components.

Protocol 3: In Situ Hydrogel Formation with Multi-Arm PEG for Cell Encapsulation

This protocol describes the formation of a hydrogel by mixing two different 4-arm PEG precursors: one with thiol (-SH) termini and one with a thiol-reactive terminus like maleimide (-MAL) or orthopyridyl-disulfide (-OPSS).

Materials:

-

4-Arm PEG-SH and 4-Arm PEG-MAL (or 4-Arm PEG-OPSS) of desired molecular weight (e.g., 10 kDa)

-

Buffer: Sterile PBS or cell culture medium, pH 7.4[12].

-

Cells to be encapsulated.

Procedure:

-

Prepare Precursor Solutions: Under sterile conditions, prepare separate stock solutions of 4-Arm PEG-SH and 4-Arm PEG-MAL by dissolving each powder in the buffer. For example, to make a final 5% (w/v) hydrogel, prepare 10% (w/v) stock solutions of each precursor[15]. Ensure complete dissolution.

-

Prepare Cell Suspension: Resuspend the desired cells in one of the precursor solutions (e.g., the 4-Arm PEG-SH solution) at the desired final cell density.

-

Initiate Gelation: To form the hydrogel, rapidly and thoroughly mix equal volumes of the 4-Arm PEG-SH (containing cells) and 4-Arm PEG-MAL solutions[12].

-

Casting: Immediately pipette the mixed solution into the desired mold or culture well before gelation occurs. Gelation time can be very rapid (seconds to minutes) depending on the concentration and reactivity of the precursors[12].

-

Incubation: Incubate the gel at 37°C to allow the crosslinking to complete. Once gelled, add cell culture medium on top to keep the construct hydrated.

Conclusion

PEGylated crosslinking agents are indispensable tools in modern biotechnology and pharmaceutical development. Their unique combination of biocompatibility, hydrophilicity, and chemical versatility allows for the precise construction of advanced bioconjugates, drug delivery systems, and tissue engineering scaffolds. By understanding the different classifications, chemical reactivities, and quantitative properties of these reagents, researchers can strategically design and execute experiments to improve the performance, safety, and efficacy of therapeutic and diagnostic agents. The detailed protocols and structured data provided in this guide serve as a foundational resource for the successful application of PEGylated crosslinking technology.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. 8-arm PEG-MAL (TP) Manufacturer | Sinopeg.com [sinopeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. iright.com [iright.com]

- 8. Heterobifunctional PEG [jenkemusa.com]

- 9. heterobifunctional pegs [jenkemusa.com]

- 10. Multi-Arm PEGs | 4 Arm PEG | 8 Arm PGE - Biochempeg [biochempeg.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Thermo Scientific™ BS(PEG)5 (PEGylated bis(sulfosuccinimidyl)suberate) | Fisher Scientific [fishersci.ca]

- 15. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. creativepegworks.com [creativepegworks.com]

- 19. 4arm-PEG-SG, MW 10K | 4arm-PEG-Succinimidyl Glutarate | AxisPharm [axispharm.com]

- 20. creativepegworks.com [creativepegworks.com]

- 21. scientificlabs.ie [scientificlabs.ie]

- 22. 4-Arm PEG-SG - Advanced BioChemicals [advancedbiochemicals.com]

- 23. 4-arm Poly(ethylene Glycol) Succinimidyl Glutarate [4-arm PEG-SG] Manufacturer | Sinopeg.com [sinopeg.com]

- 24. 8-arm Poly(ethylene Glycol) Maleimide(TP) [8-arm PEG-MAL(TP)] Manufacturer | Sinopeg.com [sinopeg.com]

- 25. benchchem.com [benchchem.com]

The Strategic Advantage of Brevity: A Technical Guide to Short PEG Spacers in Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the choice of a crosslinker is a pivotal decision that profoundly influences the efficacy, stability, and overall performance of the resulting conjugate. While the reactive groups of a crosslinker determine its target, the spacer arm that bridges them plays a far more critical role than merely providing distance. Among the diverse array of spacer technologies, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard. This technical guide delves into the specific and often underestimated benefits of employing short PEG spacers (typically 2 to 12 ethylene (B1197577) glycol units) in crosslinkers, providing a comprehensive resource for scientists aiming to optimize their bioconjugate design.

Core Benefits of Short PEG Spacers

The incorporation of short PEG spacers into crosslinker design imparts a unique combination of properties that can significantly enhance the performance of bioconjugates. These advantages stem from the inherent hydrophilicity, flexibility, and biocompatibility of the PEG chain, even at shorter lengths.

1. Enhanced Hydrophilicity and Solubility: A primary challenge in bioconjugation is the often-hydrophobic nature of payloads, such as small molecule drugs, which can lead to aggregation and reduced bioavailability. Short PEG spacers act as "hydrophilicity reservoirs," increasing the overall water solubility of the conjugate and preventing aggregation.[1][2] This is crucial for maintaining the stability and efficacy of antibody-drug conjugates (ADCs) and other biotherapeutics.[3][4]

2. Reduced Immunogenicity and Enhanced Stability: The hydrophilic nature of PEG creates a protective hydration shell around the bioconjugate. This "stealth" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response.[5][6] Furthermore, this hydration layer can shield the conjugate from enzymatic degradation, leading to enhanced stability in biological fluids.[7] While longer PEG chains are often associated with reduced immunogenicity, short PEG linkers can still provide a significant shielding effect without the potential for inducing anti-PEG antibodies, a concern with high molecular weight PEGs.[6]

3. Optimal Spacing and Minimized Steric Hindrance: Short PEG spacers provide a defined and flexible distance between the conjugated molecules.[2] This spatial separation is critical for preserving the biological activity of proteins and antibodies by preventing the payload from interfering with their binding sites.[1][8] Unlike rigid alkyl chains, the flexibility of the PEG spacer allows for optimal orientation of the conjugated molecules, which can be crucial for ligand-receptor interactions.

4. Improved Pharmacokinetics: By increasing hydrophilicity and stability, short PEG spacers can favorably modulate the pharmacokinetic (PK) profile of a bioconjugate.[1][3] This often translates to a longer circulation half-life and altered biodistribution, leading to increased drug exposure at the target site and an improved therapeutic index.[1][3]

Data Presentation: Quantitative Impact of Short PEG Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of short PEG spacers on key performance metrics of bioconjugates.

| Table 1: Impact of Short PEG Spacer Length on Drug-to-Antibody Ratio (DAR) of an ADC | |

| PEG Spacer Length | Average DAR |

| PEG2 | Higher DAR achieved compared to PEG8[1] |

| PEG4 | Generally provides good ADC stability[9] |

| PEG8 | Associated with increased aggregation compared to PEG2[1] |

| PEG12 | Often represents an optimal balance for pharmacokinetics[3] |

| Table 2: Influence of Short PEG Spacers on Pharmacokinetics of an Antibody-Drug Conjugate | ||

| PEG Spacer Length | Parameter | Observation |

| Short (e.g., PEG4, PEG8) | Clearance | Generally decreased clearance compared to no PEG spacer[1][3] |

| Short (e.g., PEG4, PEG8) | Half-life (t½) | Generally increased half-life compared to no PEG spacer[3][10] |

| Short (e.g., PEG4, PEG8) | Area Under the Curve (AUC) | Generally increased AUC compared to no PEG spacer[3] |

| Table 3: Effect of Short PEG Spacers on In Vitro Cytotoxicity of an ADC | ||

| PEG Spacer Length | Payload | Observation |

| PEG4 | Auristatin | Minimal impact on cytotoxicity compared to no PEG[1] |

| PEG8 | Maytansinoid | Slight decrease in cytotoxicity compared to shorter PEGs in some studies[3] |

| PEG12 | PBD Dimer | Can show a more pronounced decrease in cytotoxicity in some contexts[11] |

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of short PEG spacers in crosslinkers.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of bioconjugation strategies. The following are representative protocols for key experiments involving short PEG spacers.

Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of an NHS-ester-activated short PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-ester-activated short PEG linker (e.g., NHS-PEG4-Maleimide)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or desalting column.

-

Linker Preparation: Immediately before use, dissolve the NHS-ester-activated short PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution.

-

Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester groups. Incubate for 30 minutes.

-

Purification: Remove excess linker and unreacted reagents by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.

Protocol 2: General Procedure for Maleimide-Thiol Conjugation with a Short PEG Spacer

This protocol outlines the conjugation of a maleimide-activated short PEG linker to a thiol-containing molecule (e.g., a protein with a free cysteine).

Materials:

-

Thiol-containing protein (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)

-

Maleimide-activated short PEG linker (e.g., Mal-PEG8-NHS Ester)

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP or DTT)

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Ensure the protein is in a thiol-free buffer.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide (B117702) linker.

-

-

Linker Preparation: Immediately before use, dissolve the maleimide-activated short PEG linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved PEG linker to the thiol-containing protein solution.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the conjugate from unreacted linker and protein using size-exclusion chromatography (SEC).

-

Characterization: Characterize the purified conjugate by mass spectrometry to confirm successful conjugation and by HPLC to assess purity.

Protocol 3: Shake-Flask Method for Assessing Solubility

This method provides a straightforward way to quantify the aqueous solubility of a bioconjugate.[12][13][14]

Materials:

-

Lyophilized bioconjugate powder

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Shaker or rotator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of the lyophilized bioconjugate to a known volume of the aqueous buffer in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect a known volume of the supernatant and determine the concentration of the dissolved bioconjugate using a suitable analytical method, such as UV-Vis spectrophotometry (if the conjugate has a chromophore) or a calibrated HPLC method.

-

Calculation: The determined concentration represents the equilibrium solubility of the bioconjugate under the tested conditions.

Protocol 4: In Vitro Plasma Stability Assay

This assay assesses the stability of a bioconjugate in a biologically relevant matrix.[16][17]

Materials:

-

Bioconjugate solution

-

Freshly thawed plasma (e.g., human, mouse, rat)

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Incubation: Add the bioconjugate to the plasma at a final concentration of 1-5 µM. Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/conjugate mixture.

-

Quenching: Immediately mix the aliquot with 2-3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins and stop any enzymatic degradation.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining at each time point.

-

Data Analysis: Plot the percentage of the initial bioconjugate remaining versus time. From this plot, the half-life (t½) of the conjugate in plasma can be calculated.

Protocol 5: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful technique for quantifying the binding kinetics and affinity of a bioconjugate to its target.[18][19][20]

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Ligand (the molecule to be immobilized on the chip, e.g., the target receptor)

-

Analyte (the bioconjugate in solution)

-

Immobilization buffers (e.g., EDC/NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Covalently immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the analyte (bioconjugate) over the sensor chip surface.

-

Data Collection: Monitor the binding response in real-time to generate sensorgrams for each concentration.

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine).

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The strategic incorporation of short PEG spacers in crosslinkers offers a multifaceted approach to enhancing the properties of bioconjugates. By improving solubility, reducing immunogenicity, providing optimal spacing, and favorably modulating pharmacokinetics, these seemingly simple molecular bridges can significantly impact the therapeutic potential of a wide range of biomolecules. The selection of the appropriate PEG length is a critical design parameter that requires careful consideration of the specific application and the properties of the molecules being conjugated. The experimental protocols provided in this guide offer a starting point for the rational design and evaluation of bioconjugates incorporating short PEG spacers, empowering researchers to unlock the full potential of their therapeutic and diagnostic innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 10. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 15. scielo.br [scielo.br]

- 16. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. mdpi.com [mdpi.com]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. path.ox.ac.uk [path.ox.ac.uk]

- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Technical Guide: m-C-tri(CH2-PEG1-NHS ester)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the trifunctional crosslinker, m-C-tri(CH2-PEG1-NHS ester), including its chemical properties, applications, and a detailed protocol for its use in bioconjugation.

Introduction

m-C-tri(CH2-PEG1-NHS ester) is a versatile, non-cleavable crosslinking reagent used extensively in bioconjugation and drug delivery.[1][2] Its structure features a central core atom from which three arms extend. Each arm contains a single polyethylene (B3416737) glycol (PEG) unit and is terminated with a reactive N-hydroxysuccinimide (NHS) ester. This trifunctional design allows for the covalent attachment of up to three amine-containing molecules, making it an ideal tool for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs).[1][3]

The NHS esters react specifically and efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) at physiological to slightly alkaline pH to form stable, covalent amide bonds.[4][5] The inclusion of a hydrophilic PEG spacer enhances solubility in aqueous environments and can reduce steric hindrance during conjugation.

Chemical Properties and Specifications

The key properties of m-C-tri(CH2-PEG1-NHS ester) are summarized in the table below. This data is essential for calculating molar ratios for conjugation reactions and for understanding the reagent's physical characteristics.

| Property | Value | Reference |

| CAS Number | 173414-89-6 | [1][2][] |

| Molecular Formula | C26H33N3O15 | [2][] |

| Molecular Weight | 627.55 g/mol | [] |

| Appearance | Solid (Colorless to off-white) | [1] |

| Purity | ≥97.0% | [7] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [4][5] |

| Reactivity Target | Primary Amines (-NH2) | [4][5] |

| Spacer Arm | PEG (1 unit) | [1] |

Molecular Structure and Functionality

The unique trifunctional architecture of m-C-tri(CH2-PEG1-NHS ester) is central to its utility. The diagram below illustrates the logical relationship between the core, the PEGylated arms, and the reactive NHS ester groups.

Experimental Protocol: General Protein Conjugation

This section provides a detailed methodology for conjugating m-C-tri(CH2-PEG1-NHS ester) to a protein containing accessible primary amines.

4.1. Materials and Equipment

-

m-C-tri(CH2-PEG1-NHS ester)

-

Protein or other amine-containing molecule to be labeled

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or other amine-free buffer, pH 7.2-8.5. (Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction[5]).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment

-

Standard laboratory equipment (vortexer, centrifuge, spectrophotometer)

4.2. Procedure

The workflow for a typical conjugation experiment is outlined below. NHS esters are moisture-sensitive, so the reagent should be equilibrated to room temperature before opening and stock solutions should be prepared immediately before use.[5]

Step-by-Step Method:

-

Prepare Reagent Stock: Equilibrate the vial of m-C-tri(CH2-PEG1-NHS ester) to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

Prepare Protein Solution: Prepare the protein to be labeled in the Reaction Buffer at a suitable concentration (typically 1-5 mg/mL).

-

Perform Conjugation: Add the calculated volume of the reagent stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the protein. Mix thoroughly and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quench Reaction: Stop the conjugation by adding Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purify Conjugate: Remove unreacted crosslinker and quenching reagent byproducts from the protein conjugate. This is typically achieved using size-exclusion chromatography (desalting column) or extensive dialysis against an appropriate buffer (e.g., PBS).

-

Analyze and Store: Characterize the resulting conjugate using methods such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, or mass spectrometry. Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

4.3. Important Considerations

-

Hydrolysis: The NHS ester group is susceptible to hydrolysis, a competing reaction that increases with higher pH and in dilute protein solutions.[5] Reactions should be performed efficiently once the reagent is reconstituted.

-

Solubility: The crosslinker is not readily soluble in aqueous buffers and must first be dissolved in an organic solvent like DMSO or DMF.[5] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% (v/v) to avoid protein denaturation.

-

Optimization: The optimal molar ratio of crosslinker to protein will depend on the number of available primary amines on the target molecule and the desired degree of labeling. It is often necessary to perform a series of reactions with varying molar ratios to determine the ideal conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mybiosource.com [mybiosource.com]

- 3. m-C-tri(CH2-PEG1-NHS ester) | ADC连接子 | MCE [medchemexpress.cn]

- 4. Buy Tris-succinimidyl aminotriacetate | 401514-72-5 [smolecule.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

hydrolysis rate of NHS esters in aqueous buffer

An In-depth Technical Guide to the Hydrolysis Rate of NHS Esters in Aqueous Buffers

For researchers, scientists, and professionals in drug development, N-hydroxysuccinimide (NHS) esters are indispensable tools for bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1][2] This is typically achieved by targeting primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form stable amide bonds.[2][] However, the efficiency of these reactions is critically challenged by the competing hydrolysis of the NHS ester in aqueous environments.[2][4][5] This guide provides a comprehensive technical overview of the kinetics of NHS ester hydrolysis, factors influencing its rate, and detailed protocols for its measurement.

The Core Chemistry: Aminolysis vs. Hydrolysis

NHS esters react with primary amines through nucleophilic acyl substitution.[1][] The desired reaction, aminolysis, involves the attack of a deprotonated primary amine on the electrophilic carbonyl carbon of the ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[][6] Concurrently, water molecules can also act as nucleophiles, leading to the hydrolysis of the ester. This regenerates the original carboxyl group and releases NHS, rendering the molecule incapable of reacting with the target amine.[2][6]

The balance between these two competing reactions is paramount for successful conjugation. The rate of aminolysis is dependent on the concentration of the deprotonated, nucleophilic amine, which is favored at alkaline pH.[1] However, the rate of hydrolysis also increases significantly with rising pH.[4][6]

Quantitative Analysis of NHS Ester Hydrolysis

The stability of an NHS ester in an aqueous buffer is typically quantified by its half-life (t½), the time required for 50% of the ester to hydrolyze. This rate is highly dependent on pH, temperature, and buffer composition.

Factors Influencing Hydrolysis Rate

-

pH: This is the most critical factor. The rate of hydrolysis increases dramatically as the pH becomes more alkaline.[6][7] While a pH range of 7.2-8.5 is common for conjugation to ensure the target amines are sufficiently deprotonated, higher pH values significantly shorten the ester's half-life.[][4][6]

-

Temperature: Lower temperatures slow down the rate of hydrolysis, extending the half-life of the NHS ester. Reactions are often performed at 4°C to maximize conjugation efficiency when working with sensitive reagents or dilute protein solutions.[4][6]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for conjugation.[6][8] Phosphate (B84403), bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[6]

-

Concentration: The hydrolysis reaction becomes more dominant in dilute protein solutions, as the probability of the NHS ester encountering a water molecule is much higher than encountering a target amine.[][6]

-

Solvent: Many NHS esters are not readily soluble in water and are first dissolved in an organic solvent like DMSO or DMF.[6][9] While this is a necessary step, the presence of organic solvent can influence reaction kinetics.

Hydrolysis Half-Life Data

The following tables summarize the reported half-lives of NHS esters under various conditions.

Table 1: Half-Life of General NHS Esters in Aqueous Solution

| pH | Temperature | Half-Life (t½) | Reference |

|---|---|---|---|

| 7.0 | 0°C | 4-5 hours | [6] |

| 7.0 | RT | ~1-2 hours | [] |

| 8.0 | RT | ~1 hour | [7] |

| 8.6 | 4°C | 10 minutes | [6][7] |

| 9.0 | RT | Minutes |[10] |

RT = Room Temperature

Table 2: Half-Life of Specific Porphyrin-NHS Esters in Carbonate Buffer/10% DMSO at Room Temperature

| NHS Ester | pH | Half-Life (t½) in minutes | Reference |

|---|---|---|---|

| P3-NHS | 8.0 | 210 | [11][12] |

| P3-NHS | 8.5 | 180 | [11][12] |

| P3-NHS | 9.0 | 125 | [11][12] |

| P4-NHS | 8.0 | 190 | [12] |

| P4-NHS | 8.5 | 130 | [12] |

| P4-NHS | 9.0 | 110 |[12] |

This data highlights that even for specific molecules, the trend of decreasing stability with increasing pH is consistent.[11][12]

Experimental Protocol: Measuring NHS Ester Hydrolysis Rate

Determining the hydrolysis rate of a specific NHS ester is crucial for optimizing conjugation protocols. A common method is to monitor the release of the N-hydroxysuccinimide byproduct, which absorbs light at approximately 260 nm.[6][9]

Materials

-

NHS ester reagent

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Aqueous buffers at various pH values (e.g., 0.1 M phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5)

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Temperature-controlled incubator or water bath

Procedure

-

Prepare NHS Ester Stock Solution: Immediately before the experiment, accurately weigh 1-2 mg of the NHS ester and dissolve it in a small, precise volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[8] NHS esters are moisture-sensitive, so prolonged storage of aqueous solutions is not recommended.[8][9]

-

Set up Reaction Buffers: Pre-equilibrate the chosen aqueous buffers to the desired experimental temperature (e.g., 25°C) in separate tubes.

-

Initiate Hydrolysis Reaction: To start the measurement, add a small volume of the NHS ester stock solution to the temperature-equilibrated buffer and mix quickly. The final concentration should be sufficient to give a measurable absorbance change. A control cuvette should be prepared with buffer and an equivalent amount of DMSO/DMF without the NHS ester.[9]

-

Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at 260 nm over time. Record measurements at regular intervals until the reaction reaches completion (i.e., the absorbance value plateaus).

-

Data Analysis:

-

Subtract the initial absorbance (A₀) from the absorbance at each time point (Aₜ) and the final absorbance (A∞).

-

The concentration of the remaining NHS ester at time t is proportional to (A∞ - Aₜ).

-

Plot ln[(A∞ - A₀) / (A∞ - Aₜ)] versus time. For a pseudo-first-order reaction, this plot should yield a straight line.

-

The slope of this line is the observed rate constant, k.

-

The half-life (t½) can be calculated using the formula: t½ = ln(2) / k.

-

-

Repeat: Repeat the experiment for each pH and temperature condition to be tested.

Strategies for Optimizing Conjugation Efficiency

Understanding the kinetics of hydrolysis allows for the rational design of bioconjugation experiments to maximize the yield of the desired product.

-

Work at the Optimal pH: While higher pH increases the rate of aminolysis, it also accelerates hydrolysis. A pH of 8.0-8.5 is often a good compromise, but the ideal pH should be determined empirically for each specific system.[13]

-

Use Fresh Reagents: Always prepare the NHS ester solution immediately before use to minimize premature hydrolysis.[2][8] Store the solid reagent desiccated and allow it to warm to room temperature before opening to prevent moisture condensation.[9]

-

Control Temperature: For particularly labile esters or when high efficiency is required, performing the reaction at 4°C can significantly extend the half-life of the reagent, allowing more time for the desired aminolysis to occur.[4]

-

Optimize Molar Excess: Use a sufficient molar excess of the NHS ester (commonly 5- to 20-fold) to drive the reaction towards the amine, especially when the protein concentration is low.[2][13]

-

Quench the Reaction: After the desired incubation time, quench any unreacted NHS ester by adding an excess of a primary amine-containing buffer like Tris or glycine. This prevents further, non-specific modification of the target molecule.[4][6]

By carefully controlling these parameters, researchers can effectively mitigate the impact of hydrolysis and achieve robust, efficient, and reproducible bioconjugation results.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: m-C-tri(CH2-PEG1-NHS ester) Conjugation Protocol

These application notes provide a comprehensive protocol for the conjugation of amine-containing molecules using the trifunctional crosslinker, m-C-tri(CH2-PEG1-NHS ester). This protocol is intended for researchers, scientists, and drug development professionals aiming to synthesize well-defined conjugates for various applications, including targeted drug delivery, immunoassays, and bioconjugation.

Introduction

The m-C-tri(CH2-PEG1-NHS ester) is a novel trifunctional PEGylation reagent. It features a central core from which three short polyethylene (B3416737) glycol (PEG1) arms extend, each terminated with an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly efficient functional group for reacting with primary amines (-NH2) on proteins, peptides, antibodies, or other molecules to form stable amide bonds. The trifunctional nature of this reagent allows for the controlled conjugation of up to three molecules, enabling the creation of unique constructs such as trimeric protein complexes or multi-drug conjugates.

The conjugation reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the target amine is deprotonated and reactive. The short PEG spacer provides a degree of hydrophilicity and flexibility to the resulting conjugate. This protocol outlines the necessary steps for successful conjugation, including reagent preparation, reaction optimization, and purification of the final product.

Principle of the Reaction

The core of this protocol is the reaction between the NHS ester and a primary amine. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH range where the primary amines are deprotonated and thus more nucleophilic.

Caption: NHS ester amine reaction mechanism.

Materials and Reagents

-

m-C-tri(CH2-PEG1-NHS ester): Store desiccated at -20°C.

-

Amine-containing molecule (e.g., protein, peptide): Purified and dissolved in an appropriate buffer.

-

Reaction Buffer: Phosphate (B84403) Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.5. It is critical that this buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the target molecule for reaction with the NHS ester.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Solvent for Crosslinker: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment for removing excess crosslinker and byproducts.

Quantitative Data Summary

The following table summarizes key quantitative parameters for NHS ester conjugation reactions. These values are general guidelines and may require optimization for specific applications.

| Parameter | Recommended Value / Range | Notes |

| Reaction pH | 7.2 - 8.5 | The rate of reaction increases with pH, but the rate of NHS ester hydrolysis also increases. pH 8.0 is often a good starting point. |